(3-(4-(4-Chlorophenoxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol
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Overview
Description
(3-(4-(4-Chlorophenoxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-(4-Chlorophenoxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenol with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
(3-(4-(4-Chlorophenoxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
(3-(4-(4-Chlorophenoxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-(4-(4-Chlorophenoxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(4-(4-Chlorophenoxy)phenyl)methanol: Shares the chlorophenoxy group but lacks the pyrazole ring.
(3-(4-chlorophenoxy)phenyl)methanamine: Contains a similar chlorophenoxy group but differs in the functional groups attached.
Uniqueness
(3-(4-(4-Chlorophenoxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol is unique due to its combination of a pyrazole ring, phenyl group, and chlorophenoxy group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H17ClN2O2 |
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Molecular Weight |
376.8 g/mol |
IUPAC Name |
[3-[4-(4-chlorophenoxy)phenyl]-1-phenylpyrazol-4-yl]methanol |
InChI |
InChI=1S/C22H17ClN2O2/c23-18-8-12-21(13-9-18)27-20-10-6-16(7-11-20)22-17(15-26)14-25(24-22)19-4-2-1-3-5-19/h1-14,26H,15H2 |
InChI Key |
UQMDWGTWMYMVLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)Cl)CO |
Origin of Product |
United States |
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